3,6-Dibromo-4-fluorobenzene-1,2-diamine
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Overview
Description
3,6-Dibromo-4-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H5Br2FN2. It is a derivative of benzene, substituted with bromine, fluorine, and amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-4-fluorobenzene-1,2-diamine typically involves the bromination and fluorination of benzene derivatives followed by amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-4-fluorobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3,6-Dibromo-4-fluorobenzene-1,2-diamine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in developing new pharmaceuticals, particularly in the field of anticancer and antimicrobial agents.
Materials Science: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3,6-Dibromo-4-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-4,5-difluorobenzene-1,2-diamine: Similar in structure but with an additional fluorine atom.
4-Fluoro-1,2-benzenediamine: Lacks the bromine atoms but retains the fluorine and amine groups
Uniqueness
3,6-Dibromo-4-fluorobenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where precise control over molecular interactions is required .
Properties
Molecular Formula |
C6H5Br2FN2 |
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Molecular Weight |
283.92 g/mol |
IUPAC Name |
3,6-dibromo-4-fluorobenzene-1,2-diamine |
InChI |
InChI=1S/C6H5Br2FN2/c7-2-1-3(9)4(8)6(11)5(2)10/h1H,10-11H2 |
InChI Key |
BHFHVALJBJOMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)N)Br)F |
Origin of Product |
United States |
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